![molecular formula C20H29NO3 B1325702 Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate CAS No. 898771-10-3](/img/structure/B1325702.png)

Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate is a chemical compound with the molecular formula C20H29NO3 . It is used for pharmaceutical testing .

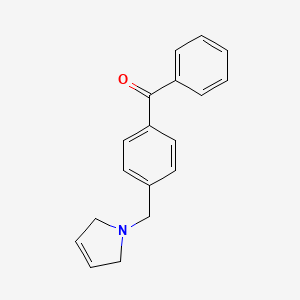

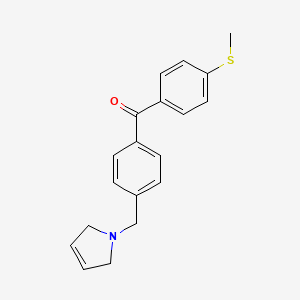

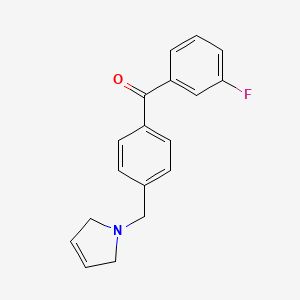

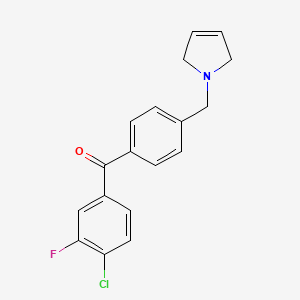

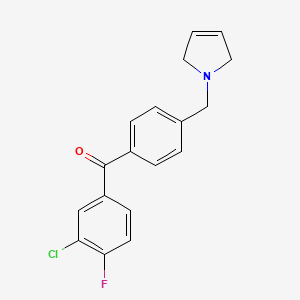

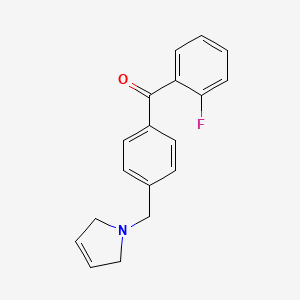

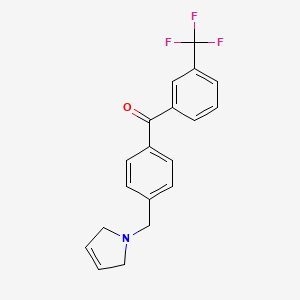

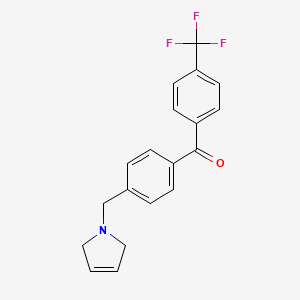

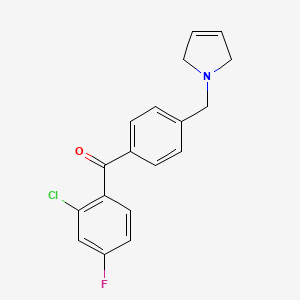

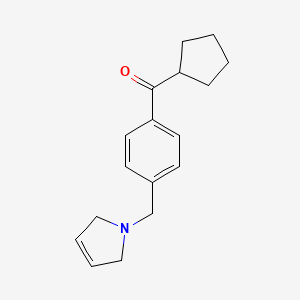

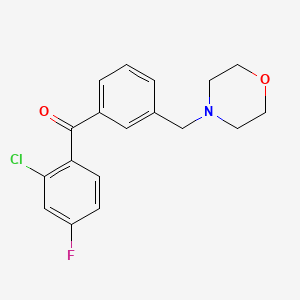

Molecular Structure Analysis

The molecular structure of Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate contains a total of 54 bonds, including 25 non-H bonds, 8 multiple bonds, 11 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ketone, 1 aliphatic tertiary amine, and 1 Pyrrolidine .Physical And Chemical Properties Analysis

The average mass of Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate is 331.449 Da, and the monoisotopic mass is 331.214752 Da .Scientific Research Applications

Medicinal Chemistry: Synthesis of Heterocyclic Compounds

Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate is a versatile starting material in the synthesis of various heterocyclic compounds. Its structure allows for the introduction of nitrogen atoms to form pyrazoles, which are significant in medicinal chemistry due to their broad spectrum of biological activities .

Drug Discovery: Nootropic Agents

This compound is structurally related to piracetam, also known as nootropil, a well-known nootropic drug. It has gained attention for its potential therapeutic effects on cognitive enhancement and neuroprotection.

Organic Chemistry: Reactions and Mechanisms

In organic synthesis, this ester can undergo various reactions, including oxidation-reduction, addition-elimination, and substitution, which are fundamental for understanding reaction mechanisms and designing new synthetic routes .

Pharmacology: Bioavailability Studies

The ethyl ester group in the compound can influence its bioavailability. Research into how this modification affects the absorption, distribution, metabolism, and excretion (ADME) of the molecule can provide insights into its pharmacokinetic properties .

Material Science: Polymer Precursors

The compound’s molecular structure makes it a potential precursor for the synthesis of polymers. Its incorporation into polymer chains could result in materials with unique mechanical and thermal properties .

Chemical Engineering: Process Optimization

The synthesis and purification of this compound involve chemical processes that can be optimized for efficiency. Research in this area focuses on maximizing yield, reducing waste, and improving scalability .

Environmental Science: Degradation Studies

Studying the environmental degradation of Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate, including its breakdown products and their effects, is crucial for assessing its environmental impact and designing greener chemicals .

properties

IUPAC Name |

ethyl 7-oxo-7-[3-(pyrrolidin-1-ylmethyl)phenyl]heptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3/c1-2-24-20(23)12-5-3-4-11-19(22)18-10-8-9-17(15-18)16-21-13-6-7-14-21/h8-10,15H,2-7,11-14,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYDPDZDXAZFHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643233 |

Source

|

| Record name | Ethyl 7-oxo-7-{3-[(pyrrolidin-1-yl)methyl]phenyl}heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate | |

CAS RN |

898771-10-3 |

Source

|

| Record name | Ethyl 7-oxo-7-{3-[(pyrrolidin-1-yl)methyl]phenyl}heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

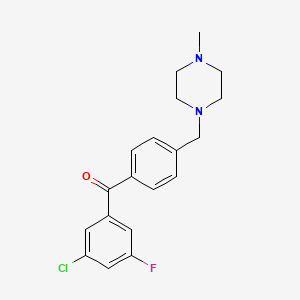

![Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325626.png)